6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide
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Description
6-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H14F3N5O2 and its molecular weight is 341.294. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of this compound is Dipeptidyl Peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, leading to increased levels of these hormones in the blood . This results in enhanced glucose-dependent insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .
Biochemical Pathways
The inhibition of DPP-IV leads to an increase in the levels of incretin hormones, specifically Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) . These hormones stimulate insulin secretion from pancreatic beta cells in a glucose-dependent manner . Additionally, GLP-1 suppresses glucagon secretion from pancreatic alpha cells, which reduces hepatic glucose production .
Pharmacokinetics
The compound exhibits excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and can reach therapeutic levels in the body when administered orally .
Result of Action
The overall effect of this compound’s action is an improvement in glucose tolerance . This is achieved through the combined effects of increased insulin secretion, decreased glucagon secretion, and reduced hepatic glucose production .
Properties
IUPAC Name |
6-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5O2/c15-14(16,17)9-3-4-22-10(5-9)20-21-11(22)7-19-13(24)8-1-2-12(23)18-6-8/h1-2,6,9H,3-5,7H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSIKOGMVFQGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CNC(=O)C=C3)CC1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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